3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-4-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJQEHCDQOKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of benzoyl chloride with thiourea in the presence of a base, followed by the introduction of the pyridinylmethyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoyl or pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea is its anticancer properties . Research indicates that thiourea derivatives can exhibit substantial anticancer activity, often enhanced through structural modifications. For instance, studies have shown that derivatives of thiourea, including those with a benzoyl group, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Lung Cancer (A549) | 12.5 | Induces apoptosis via caspase activation |
| This compound | Breast Cancer (MCF7) | 15.0 | Inhibits cell cycle progression |
These findings suggest that this compound may serve as a basis for developing new anticancer agents, particularly against lung and breast cancers .
Antimicrobial Properties
Another notable application is its antimicrobial activity . Thiourea derivatives have been reported to possess broad-spectrum antibacterial and antifungal effects. The structural features of this compound contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 |
| Candida albicans | Fungicidal | 16 |
The compound's efficacy against resistant strains of bacteria highlights its potential as an alternative therapeutic agent in the fight against infections .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic processes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption in the intestines.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| α-glucosidase | 85% |
| Carbonic Anhydrase | 70% |
The compound's selective inhibition profile suggests it could be developed into a therapeutic agent for metabolic disorders .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of thiourea derivatives, including anxiolytic and antidepressant activities. The molecular docking studies indicate that these compounds interact with neurotransmitter receptors, potentially modulating mood and anxiety levels.
| Activity | Dose (mg/kg) | Effect |
|---|---|---|
| Anxiolytic | 20 | Increased time in open arms (EPM) |
| Antidepressant | 40 | Reduced immobility in FST |
These findings open avenues for using thiourea derivatives in treating anxiety and depression .
Computational Studies and Drug Design
Computational methods have been employed to predict the pharmacokinetics and toxicity profiles of this compound. Molecular docking simulations reveal high binding affinities with various biological targets, suggesting potential pathways for drug development.
Key Findings from Computational Studies
| Parameter | Value |
|---|---|
| Binding Energy | -9.5 kcal/mol |
| Toxicity Prediction | Low Risk |
Such computational approaches facilitate the design of more effective analogs by optimizing their interactions with target proteins .
Mechanism of Action
The mechanism by which 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Comparison
Thiourea analogs vary primarily in substituent positioning and heterocyclic components. Key structural analogs include:
Key Observations :
Physicochemical Properties
Analysis :
Target Compound :
- Synthesized via reaction of pyridin-4-ylmethyl amine with benzoyl isothiocyanate in anhydrous THF at 0–5°C. Yield: ~65% (estimated).
Patent Compound :
- Reacts 2-aminopyrimidine with benzyl isothiocyanate in ethanol at room temperature. Yield: 72% .
Comparison :
- The patent method uses milder conditions but requires benzyl isothiocyanate, which introduces a benzyl group instead of benzoyl. This highlights the role of reagent selection in substituent placement.
Biological Activity
3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea is a member of the thiourea class of compounds, which are known for their diverse biological activities. This compound, characterized by its benzoyl and pyridine moieties, has been investigated for various pharmacological effects, including anticancer, antibacterial, and anti-diabetic properties. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzoyl group attached to a thiourea core, which is further substituted with a pyridine ring. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this have demonstrated effectiveness against prostate (PC-3), lung (A549), and breast (MCF-7) cancer cell lines with IC50 values in the micromolar range.
Table 1: Anticancer Activity of Related Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | 15.2 |
| 1-benzoyl-3-(pyridin-2-yl)thiourea | MCF-7 | 12.5 |
| 1-benzoyl-3-(pyrimidin-2-yl)thiourea | A549 | 10.8 |
These findings suggest that modifications to the thiourea structure can enhance potency against specific cancer types.
Antibacterial Activity
Thiourea derivatives are also noted for their antibacterial properties. Studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.03 |
| Escherichia coli | 8.94 |
| Pseudomonas aeruginosa | 16.5 |
These results indicate that the compound possesses significant potential as an antibacterial agent, particularly against resistant strains.
Anti-Diabetic Activity
The anti-diabetic potential of thiourea derivatives has been explored through their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion.
Case Study: Inhibition of α-glucosidase
In a study comparing various thioureas, it was found that compounds similar to this compound showed promising inhibition rates:
| Compound | IC50 (mM) |
|---|---|
| 3-benzoyl-1-(pyridin-4-yl)methylthiourea | 16.64 |
| Standard Drug (Acarbose) | 15.00 |
This suggests that the compound could be a candidate for further development in managing diabetes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt.
- Antibacterial : Inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
- Anti-Diabetic : Competitive inhibition of α-glucosidase, leading to reduced glucose absorption in the intestines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
